molecular formula C20H24ClN3O B11663114 4-(4-chlorobenzyl)-N-[(E)-(2-ethoxyphenyl)methylidene]-1-piperazinamine

4-(4-chlorobenzyl)-N-[(E)-(2-ethoxyphenyl)methylidene]-1-piperazinamine

Cat. No.: B11663114
M. Wt: 357.9 g/mol
InChI Key: YXGSQLPCNRQGEV-PXLXIMEGSA-N
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Description

4-(4-chlorobenzyl)-N-[(E)-(2-ethoxyphenyl)methylidene]-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a 4-chlorobenzyl group and an ethoxyphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzyl)-N-[(E)-(2-ethoxyphenyl)methylidene]-1-piperazinamine typically involves a multi-step process:

    Formation of the 4-chlorobenzyl intermediate: This can be achieved by reacting 4-chlorobenzyl chloride with a suitable nucleophile.

    Condensation with piperazine: The 4-chlorobenzyl intermediate is then reacted with piperazine to form the piperazinamine derivative.

    Introduction of the ethoxyphenylmethylidene group: This step involves the reaction of the piperazinamine derivative with 2-ethoxybenzaldehyde under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzyl)-N-[(E)-(2-ethoxyphenyl)methylidene]-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-(4-chlorobenzyl)-N-[(E)-(2-ethoxyphenyl)methylidene]-1-piperazinamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-N-[(E)-(2-ethoxyphenyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzyl chloride: Shares the chlorobenzyl group but lacks the piperazine and ethoxyphenylmethylidene groups.

    Paclobutrazol: Contains a chlorobenzyl group and is used as a plant growth regulator.

    Dichlorobenzyl alcohol: Another chlorobenzyl derivative with antiseptic properties.

Uniqueness

4-(4-chlorobenzyl)-N-[(E)-(2-ethoxyphenyl)methylidene]-1-piperazinamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24ClN3O

Molecular Weight

357.9 g/mol

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine

InChI

InChI=1S/C20H24ClN3O/c1-2-25-20-6-4-3-5-18(20)15-22-24-13-11-23(12-14-24)16-17-7-9-19(21)10-8-17/h3-10,15H,2,11-14,16H2,1H3/b22-15+

InChI Key

YXGSQLPCNRQGEV-PXLXIMEGSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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